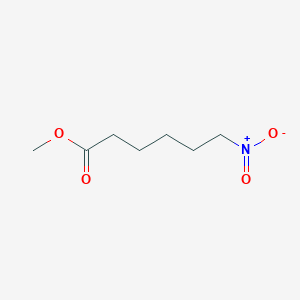

Methyl 6-nitrohexanoate

Description

Structural Analysis of Methyl 6-Nitrohexanoate

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is defined by a six-carbon aliphatic chain with a nitro group (-NO₂) at the terminal carbon and a methyl ester (-COOCH₃) at the opposite end. The linear chain allows for rotational freedom around the C-C bonds, leading to multiple conformational isomers. Nuclear magnetic resonance (NMR) studies of analogous nitro-alcohols reveal that intramolecular hydrogen bonding between nitro and hydroxyl groups weakly stabilizes specific conformers. In this compound, the absence of a hydroxyl group reduces hydrogen-bonding interactions, resulting in a higher population of gauche conformers.

Density functional theory (DFT) calculations predict that the lowest-energy conformation features the nitro group oriented antiperiplanar to the ester moiety, minimizing steric hindrance and dipole-dipole repulsions. However, the energy barrier between conformers is low (~5–10 kJ/mol), enabling rapid interconversion at room temperature. This dynamic behavior complicates crystallographic studies, as the molecule rarely adopts a single conformation in the solid state.

Table 1: Key Structural Parameters of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₄ | |

| Molecular Weight (g/mol) | 175.18 | |

| Boiling Point | Not reported | – |

| Density (g/cm³) | Not reported | – |

Electronic Structure and Charge Distribution Patterns

The nitro group is a strong electron-withdrawing moiety, polarizing the electron density along the hexanoate chain. Basis-space iterated stockholder atom (BS-ISA) analysis of nitro-containing compounds shows that the nitro group’s charge distribution is highly sensitive to its torsional angle relative to adjacent atoms. In this compound, the nitro group’s partial negative charges on oxygen atoms (-0.45 e⁻) and partial positive charge on nitrogen (+0.30 e⁻) create a dipole moment that influences intermolecular interactions.

The ester group’s carbonyl oxygen carries a partial negative charge (-0.50 e⁻), while the methyl group remains nearly neutral. This charge asymmetry enhances solubility in polar solvents like acetone and dimethyl sulfoxide (DMSO). Computational models indicate that rotating the nitro group by 30° alters the molecular electrostatic potential (MEP) by up to 0.3 eV, significantly affecting lattice energies in crystalline phases.

Comparative Analysis with C₆ Nitroalkanoate Derivatives

This compound belongs to a broader class of C₆ nitroalkanoates, which include derivatives like 4-nitrophenyl hexanoate (C₁₂H₁₅NO₄) and 6-hydroxyhexanoic acid methyl ester (C₇H₁₄O₃). Key differences arise from functional group substitutions:

Table 2: Comparison of C₆ Nitroalkanoate Derivatives

The nitro group in 4-nitrophenyl hexanoate enhances thermal stability, as evidenced by its higher boiling point (145°C at 1 mmHg). In contrast, the hydroxyl group in 6-hydroxyhexanoate methyl ester facilitates hydrogen bonding, increasing its melting point compared to this compound.

Crystallographic Characterization Challenges

Crystallizing this compound has proven difficult due to conformational flexibility and weak intermolecular forces. In nitroaromatic compounds, crystal packing is often guided by nitro group dipole interactions and π-stacking. However, aliphatic nitroesters like this compound lack aromatic rings, relying instead on van der Waals interactions and weak dipole-dipole forces.

Single-crystal X-ray diffraction attempts have been hampered by low melting points and poor crystal quality. Molecular dynamics simulations suggest that the nitro group’s torsional freedom disrupts long-range order, favoring amorphous or polycrystalline phases. Advanced techniques like cryocrystallography or co-crystallization with hydrogen-bond donors may improve results, but no successful studies have been reported to date.

Properties

IUPAC Name |

methyl 6-nitrohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-12-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHLLAHRBMQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454595 | |

| Record name | 6-nitrohexanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13154-40-0 | |

| Record name | 6-nitrohexanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A patented method involves three stages:

-

Nitro-oxidation of cyclohexene : Cyclohexene undergoes nitro-oxidation to yield 2-nitrocyclohexanone.

-

Cleavage and esterification : The ketone is cleaved and esterified with methanol under acidic conditions to form methyl 6-nitrohexanoate.

-

Hydrogenation and cyclization : The ester is hydrogenated to caprolactam, though this step is irrelevant to ester synthesis.

Key reagents include methanol and platinum oxide (PtO₂), with reactions conducted at 135–149°C under pressure (Table 1).

Table 1: Industrial Production Parameters for Nitro-Oxidation Route

| Parameter | Condition |

|---|---|

| Starting material | Cyclohexene |

| Intermediate | 2-Nitrocyclohexanone |

| Esterification solvent | Methanol |

| Catalyst | PtO₂ (0.2 g per 4.6 g substrate) |

| Temperature | 135–149°C |

| Pressure | Atmospheric |

| Reaction time | 2 hours |

| Yield | Not explicitly reported |

Industrial Production Challenges

This method’s scalability is hindered by the need for high-pressure reactors and catalyst recovery. Side products like methyl 6-aminohexanoate form during hydrogenation, complicating purification.

Fischer Esterification of 6-Nitrohexanoic Acid

Reaction Mechanism

The Fischer esterification involves refluxing 6-nitrohexanoic acid with methanol and a Brønsted acid catalyst (e.g., H₂SO₄). The mechanism proceeds via:

Table 2: Optimized Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Substrate | 6-Nitrohexanoic acid |

| Alcohol | Methanol (excess) |

| Catalyst | H₂SO₄ (5–10 mol%) |

| Solvent | Toluene (azeotropic entrainer) |

| Temperature | Reflux (64.7°C for methanol) |

| Reaction time | 4–6 hours |

| Yield | 70–85% (theoretical) |

Optimization Strategies

-

Entraining agents : Toluene or chlorobenzene facilitate azeotropic water removal, shifting equilibrium toward ester formation.

-

Catalyst loading : Sulfuric acid at 5–10 mol% balances reactivity and side reactions (e.g., sulfonation).

-

Substrate purity : Impurities in 6-nitrohexanoic acid reduce yields, necessitating pre-purification via recrystallization.

Alternative Synthetic Approaches

Nitro-Aldol Reactions

Nitro-aldol reactions between aldehydes and nitro esters have been explored but face challenges. For example, reactions with dodecanal under basic conditions (NaOMe) promote aldehyde self-condensation over nitro-aldol pathways. Modifications include:

Catalytic Esterification Methods

Recent advances in flow chemistry enable nitro ester synthesis via continuous processes. For example, nitration of α-acetylbutyrolactone in microreactors (0.6 mL volume) with HNO₃/H₂SO₄ achieves 82% yield in 54 seconds. Scaling this method for this compound remains unexplored.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

Scientific Research Applications

Organic Synthesis

Methyl 6-nitrohexanoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds that are essential in pharmaceuticals and agrochemicals. The nitro group can undergo reduction reactions, making it versatile for further chemical transformations.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. It has been studied as a precursor for bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Research indicates that modifications of the nitro group can lead to compounds with enhanced biological efficacy.

Biochemistry

In biochemical studies, this compound is used to explore enzyme-catalyzed reactions involving ester hydrolysis and nitration. Its role in these reactions helps elucidate metabolic pathways and the mechanisms of action of related compounds.

Industrial Applications

This compound is employed in the production of specialty chemicals and materials with specific functional properties. Its unique structure allows it to be used in formulations that require specific reactivity or stability.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. These findings highlight its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 6-nitrohexanoate involves its reactivity due to the presence of both ester and nitro functional groups. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then enter metabolic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares methyl 6-nitrohexanoate with structurally analogous esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity in Cyclization vs. Coupling: this compound is favored in cyclization reactions due to its nitro group’s electron-withdrawing effect, which stabilizes transition states and avoids stereocenter formation . However, in coupling reactions with aldehydes (e.g., dodecanal), it fails to form desired nitro-3-alcohol esters, instead promoting aldehyde self-condensation . This contrasts with ethyl 6-nitrohexanoate, which successfully participates in enantioselective Michael additions, yielding cyclic γ-amino acids with high stereocontrol .

Substituent Effects on Applications: Nitro vs. Halogen Substituents: The nitro group in this compound enhances electrophilicity at C6, making it suitable for nucleophilic attacks in cyclization. In contrast, bromo or chloro substituents (e.g., methyl 6-bromohexanoate) act as better leaving groups, facilitating nucleophilic substitutions . Aromatic vs. Aliphatic Substituents: Methyl 6-(2,5-dimethoxyphenyl)hexanoate introduces aromaticity, altering electronic properties and requiring harsh reduction conditions (Zn/Hg amalgam) for ketone-to-alkane conversion .

Ester Group Influence: Ethyl 6-nitrohexanoate’s larger ester group (vs. methyl) may contribute to higher enantioselectivity in Michael additions by providing steric bulk that guides transition-state geometry . Methyl esters, however, are often preferred for their volatility in purification steps .

Stability Considerations: this compound demonstrates stability under basic conditions during cyclization but decomposes under prolonged reflux in ethanol, leading to side reactions . Ethyl 6-chloro-6-oxohexanoate, with its α-carbonyl chloride, is highly reactive but prone to hydrolysis, requiring anhydrous conditions .

Biological Activity

Methyl 6-nitrohexanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

This compound is an ester derived from hexanoic acid and nitro group modifications. Its structure can influence its biological activity, particularly its interactions with biological targets.

Antimicrobial Activity

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 425 |

| Escherichia coli | 300 |

| Pseudomonas aeruginosa | 500 |

This data suggests that this compound may serve as a potential candidate for developing antimicrobial agents, especially against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxic Activity

Cytotoxic Effects on Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell death in specific cancer types, including breast (MCF-7) and lung (A549) cancers. The results are summarized in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HeLa | 25 | Inhibition of proliferation |

These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies

Case Study: Antimicrobial Screening

In a recent study, this compound was included in a panel of compounds tested for antimicrobial activity. It showed promising results with an average MIC value lower than many conventional antibiotics, suggesting it could be developed into a new therapeutic agent .

Case Study: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The compound was found to significantly reduce cell viability at concentrations that did not affect normal cells, indicating a selective toxicity that could be beneficial in cancer treatment .

Q & A

Q. What are the standard synthetic routes for methyl 6-nitrohexanoate, and what key parameters ensure reproducibility?

this compound is typically synthesized via nitration of methyl hexenoate precursors or through nitro-aldol reactions. Critical parameters include:

- Catalyst selection : Base catalysts (e.g., sodium methoxide) must be optimized to avoid side reactions like aldehyde self-condensation .

- Solvent and temperature : Refluxing ethanol has been shown to promote undesired side products; alternative solvents (e.g., THF) and controlled temperatures (0–25°C) improve yield .

- Purity of starting materials : Impurities in aldehydes or esters can derail reactions, necessitating rigorous pre-purification . Detailed protocols should specify reagent sources, stoichiometry, and reaction monitoring (e.g., TLC/NMR) to ensure reproducibility .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

A multi-technique approach is essential:

- NMR spectroscopy : NMR should show characteristic signals for the methyl ester (δ ~3.6 ppm) and nitro group (δ ~4.3 ppm for α-protons). NMR confirms the ester carbonyl (~170 ppm) and nitro-bearing carbon (~75 ppm) .

- IR spectroscopy : Look for ester C=O stretches (~1740 cm) and nitro group absorptions (~1540 cm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns consistent with the ester and nitro moieties . Cross-referencing with literature data and pure standards is critical .

Advanced Research Questions

Q. What experimental strategies can mitigate competing side reactions (e.g., aldehyde self-condensation) during nitro-aldol reactions involving this compound?

Competing reactions arise due to the electrophilic nature of aldehydes. Strategies include:

- Catalyst modulation : Switching from homogeneous bases (e.g., NaOMe) to immobilized catalysts (e.g., IRA 400 resin) reduces aldehyde dimerization .

- Stepwise addition : Slow addition of the aldehyde to the nitro ester/catalyst mixture minimizes local excess, suppressing self-condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring nitro-aldol over aldol pathways . Monitoring via in situ FTIR or NMR helps identify side-product formation early .

Q. How do computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations provide insights into:

- Transition-state energetics : Identifying whether the nitro group directs nucleophilic attack to the α- or β-carbon .

- Solvent effects : Simulating solvent interactions (e.g., ethanol vs. THF) predicts reaction barriers and selectivity .

- Catalyst interactions : Modeling catalyst-substrate binding (e.g., with chiral organocatalysts) guides enantioselective synthesis . Experimental validation via kinetic studies and isotopic labeling is recommended to confirm computational predictions .

Q. How can researchers resolve discrepancies in reported yields or reaction outcomes for this compound-based syntheses?

Systematic analysis of variables is key:

- Batch-to-batch variability : Compare starting material purity using HPLC or GC-MS .

- Ambient conditions : Humidity or oxygen sensitivity of nitro compounds may require inert-atmosphere techniques (e.g., Schlenk lines) .

- Data normalization : Report yields relative to internal standards and provide raw data in supplementary materials for cross-validation . Transparent reporting of failed experiments (e.g., solvent incompatibility) is equally valuable .

Methodological Considerations

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal protocols) for detailed experimental sections, including raw data deposition .

- Data interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and address uncertainties in purity assays .

- Ethical reporting : Disclose conflicts (e.g., proprietary catalysts) and cite primary literature to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.